gamma-Butyrobetaine ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16630-27-6 |
|---|---|
Molecular Formula |
C9H20NO2+ |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobutyl)-trimethylazanium |
InChI |
InChI=1S/C9H20NO2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3/q+1 |
InChI Key |
NFQSXHRKWCFVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC[N+](C)(C)C |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Transformations of Gamma Butyrobetaine Ethyl Ester
Biosynthetic Precursor Roles of Gamma-Butyrobetaine Ethyl Ester
This compound (GBB-EEC) is recognized as a pro-carnitine molecule, serving as a direct precursor for the endogenous synthesis of L-carnitine. mjfitness.auherculessupplements.com.aubulkstimulants.comprogbb.com When introduced into the body, GBB and its ester forms are converted into L-carnitine. bulkstimulants.compriceplow.commrsupplement.com.au This conversion process can lead to an increase in the body's plasma L-carnitine levels. mjfitness.aupriceplow.com L-carnitine is a vital compound, essential for the transport of fatty acids into the mitochondria for subsequent energy production through a process known as beta-oxidation. mjfitness.aubulkstimulants.com By providing the direct substrate for the final step of L-carnitine synthesis, GBB facilitates the body's natural production of this crucial molecule. priceplow.commrsupplement.com.aubulkstimulants.com
The endogenous biosynthesis of L-carnitine is a multi-step pathway that begins with the amino acid lysine. bulkstimulants.comwikipedia.org The final and rate-limiting step in this highly conserved pathway is the conversion of gamma-Butyrobetaine (GBB) to L-carnitine. priceplow.comwikipedia.orgwikipedia.org GBB is the immediate precursor to L-carnitine. bulkstimulants.com This stereospecific hydroxylation reaction is catalyzed by the enzyme gamma-butyrobetaine dioxygenase. priceplow.comwikipedia.org This enzymatic conversion primarily occurs in the liver and kidneys. priceplow.commrsupplement.com.au While a significant portion of L-carnitine is obtained from dietary sources, particularly red meat, the body's own synthesis, which culminates in the GBB to L-carnitine conversion, accounts for a portion of its carnitine pool. priceplow.com
Enzymology of Gamma-Butyrobetaine and its Esters
Gamma-Butyrobetaine Dioxygenase (BBOX), also known as gamma-butyrobetaine hydroxylase (GBH), is the key enzyme responsible for catalyzing the final step in L-carnitine biosynthesis—the conversion of gamma-butyrobetaine to L-carnitine. priceplow.comwikipedia.orgwikipedia.org This enzyme belongs to the family of oxidoreductases, specifically the 2-oxoglutarate (2OG)-dependent dioxygenases. wikipedia.org In humans, BBOX activity is highest in the kidney and liver, with very low levels detected in the brain. priceplow.comwikipedia.org The enzyme facilitates a hydroxylation reaction, adding a hydroxyl group to the GBB molecule to form L-carnitine. wikipedia.orgwikipedia.org
The primary reaction catalyzed by Gamma-Butyrobetaine Dioxygenase involves three substrates: gamma-butyrobetaine (4-trimethylammoniobutanoate), 2-oxoglutarate, and molecular oxygen (O₂). wikipedia.org The enzyme converts these into three products: L-carnitine (3-hydroxy-4-trimethylammoniobutanoate), succinate, and carbon dioxide (CO₂). wikipedia.org
Enzymatic Reaction of Gamma-Butyrobetaine Dioxygenase
| Substrates | Products |
|---|---|
| Gamma-Butyrobetaine | L-Carnitine |
| 2-Oxoglutarate | Succinate |
Structural studies of BBOX suggest that an "induced fit" mechanism may contribute to its catalytic activity. wikipedia.org The enzyme demonstrates a degree of substrate promiscuity, meaning it can act on molecules other than GBB. wikipedia.org For instance, BBOX can also process the natural products L-carnitine and D-carnitine, as well as the drug mildronate, catalyzing hydroxylation, demethylation, and even C-C bond formation. wikipedia.org
Like other members of the 2-oxoglutarate-dependent dioxygenase superfamily, the catalytic activity of Gamma-Butyrobetaine Dioxygenase is dependent on several essential cofactors. wikipedia.orgwikipedia.org Ferrous iron (Fe²⁺) is a critical cofactor for the enzyme's function. wikipedia.orgwikipedia.org The reaction also requires 2-oxoglutarate as a co-substrate. wikipedia.orgwikipedia.org Furthermore, the activity of BBOX can be stimulated by reducing agents, most notably ascorbate (Vitamin C). wikipedia.orgwikipedia.org Studies in ascorbate-deficient guinea pigs have shown that a lack of this vitamin leads to a significant reduction in carnitine biosynthesis from GBB. nih.gov Glutathione is another reducing agent that can stimulate the enzyme's activity. wikipedia.org
Cofactors for Gamma-Butyrobetaine Dioxygenase (BBOX)
| Cofactor | Role |
|---|---|
| Iron (Fe²⁺) | Essential metallic cofactor for catalytic activity. wikipedia.orgwikipedia.org |
| 2-Oxoglutarate | Co-substrate in the dioxygenase reaction. wikipedia.orgwikipedia.org |
| Ascorbate (Vitamin C) | Reducing agent that stimulates enzyme activity. wikipedia.orgwikipedia.orgnih.gov |
Gamma-Butyrobetaine Esterase Activity
Enzymatic activity capable of hydrolyzing esters of gamma-butyrobetaine, termed GBB-esterase activity, has been detected and characterized in biological fluids. Specifically, this activity has been identified in rat blood serum nih.govresearchgate.netsrce.hr. Initial detection of this enzymatic function utilized phenylated gamma-butyrobetaine as an artificial substrate, with analysis carried out via HPLC nih.govresearchgate.netsrce.hr. Further research focused on developing assays that would allow for spectrophotometric or colorimetric determination of the reaction products to better characterize the enzyme's activity nih.govsrce.hr.
Investigations to identify the specific proteins responsible for GBB-esterase activity in rat blood serum have pointed toward the involvement of carboxylesterases. Through a combination of purification techniques, including DEAE Sepharose and affinity chromatography, a 68-fold enrichment of GBB-esterase activity was achieved nih.govresearchgate.netsrce.hr. Subsequent separation of proteins from this enriched fraction using 2D protein electrophoresis followed by mass spectrometry indicated that carboxylesterase is, at least in part, the enzyme performing the hydrolysis of GBB esters nih.govresearchgate.net.
To facilitate the study of GBB-esterase, researchers have synthesized and employed artificial substrate analogues. An early analogue used was phenylated gamma-butyrobetaine nih.govsrce.hr. To enable more direct measurement of enzyme activity, gamma-butyrobetaine 1-naphthyl ester was synthesized nih.govsrce.hr. The enzymatic hydrolysis of GBB 1-naphthyl ester by GBB-esterase releases 1-naphthol. The release of 1-naphthol can be monitored spectrophotometrically, as it increases the optical absorbance at a wavelength of 322 nm, providing a convenient method for assaying the enzyme's activity nih.govresearchgate.netsrce.hr.
Interactions with Carnitine Transferase Enzymes
This compound and related heterocyclic GBB analogs have been investigated for their potential to inhibit carnitine acetyltransferase (CAT), an enzyme in the carnitine transferase family. mdpi.comnih.gov. In a study of various heterocyclic GBB analogs, the compounds demonstrated inhibitory potential against CAT, with IC50 values in the low millimolar range (2.24 to 43.6 mM) mdpi.comnih.gov.
The research revealed that structural modifications significantly impact inhibitory potency. A key finding was that esterification of the carboxyl group, as in this compound, diminishes the inhibitory activity. A comparison between GBB compounds and their corresponding esters showed that the IC50 values were approximately twice as high for the esters, indicating a weaker inhibitory effect mdpi.com. This suggests that a free carboxyl group is important for enhanced inhibitory activity against CAT mdpi.com.
| Compound | IC50 (mM) for CAT Inhibition |
|---|---|
| Meldonium (Reference Drug) | 11.39 |
| Heterocyclic GBB Analog 1 | 2.24 |
| Heterocyclic GBB Analog 2 | 43.6 |
| Generic GBB Analog (Non-Esterified) | Value X |
| Generic GBB Analog Ethyl Ester | ~2X |
Organic Cation/Carnitine Transporter (OCTN2) Interactions
The Organic Cation/Carnitine Transporter 2 (OCTN2), also known as solute carrier 22 member 5 (SLC22A5), is the primary transporter responsible for the cellular uptake of L-carnitine in most tissues. While this compound itself is not a direct substrate for OCTN2, its metabolic product, L-carnitine, is critically dependent on this transporter for its distribution and reabsorption throughout the body. The interaction is therefore indirect but fundamental to the physiological effects of gamma-butyrobetaine supplementation.
The expression and activity of OCTN2 are closely linked to lipid homeostasis. nih.gov By facilitating the transport of L-carnitine into cells, OCTN2 plays a pivotal role in fatty acid oxidation. Research has demonstrated that inhibiting OCTN2 is a more effective strategy for decreasing intracellular L-carnitine content than inhibiting the enzyme responsible for its synthesis from gamma-butyrobetaine (GBB). nih.gov This highlights the transporter's crucial role in maintaining the body's L-carnitine pool. A significant decrease in L-carnitine levels in heart tissue was observed with OCTN2 inhibition, a result not seen with the inhibition of GBB conversion alone. nih.gov Therefore, the administration of this compound, which increases the systemic levels of L-carnitine, consequently increases the substrate available for OCTN2 transport into key tissues like muscle and heart.
| Transporter | Gene | Primary Substrate | Key Function Related to GBBEE Metabolism |
| Organic Cation/Carnitine Transporter 2 | SLC22A5 | L-Carnitine | Cellular uptake and renal reabsorption of L-carnitine, the metabolic product of GBB. |
Metabolic Intermediates and Downstream Products
Formation of L-Carnitine from this compound
This compound (GBBEE) is primarily recognized as a pro-drug or precursor to L-carnitine. mjfitness.auyoutube.com The first step in its metabolic journey is the hydrolysis of the ethyl ester bond, yielding gamma-butyrobetaine (GBB) and ethanol. This GBB molecule is the direct substrate for the final step in the endogenous synthesis of L-carnitine.
The conversion of GBB to L-carnitine is a hydroxylation reaction catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBD), also known as BBOX. priceplow.compriceplow.com This enzymatic process occurs predominantly in the liver, kidneys, and brain. priceplow.compriceplow.commrsupplement.com.au The reaction involves the addition of a hydroxyl group to the GBB molecule, transforming it into L-carnitine. priceplow.com Supplementation with GBB has been shown to significantly increase plasma L-carnitine levels, in some cases nearly doubling them. priceplow.compriceplow.com This efficient conversion underscores GBB's role as a potent precursor in the carnitine biosynthesis pathway. priceplow.comherculessupplements.com.au
| Precursor | Enzyme | Product | Primary Location of Conversion | Metabolic Outcome |
| Gamma-Butyrobetaine (from GBBEE) | Gamma-Butyrobetaine Dioxygenase (BBD/BBOX) | L-Carnitine | Liver, Kidneys, Brain priceplow.compriceplow.commrsupplement.com.au | Increased plasma and tissue L-carnitine levels. priceplow.com |
Other Metabolites and Their Biochemical Significance
Beyond its conversion to L-carnitine, gamma-butyrobetaine can be metabolized through other pathways, notably by the gut microbiota. Research has identified GBB as an important intermediate in the gut microbial metabolism of dietary L-carnitine to trimethylamine (B31210) (TMA). nih.gov Following ingestion, both L-carnitine and GBB can serve as sources for TMA production by commensal gut bacteria. nih.gov
This microbially produced TMA is absorbed into the bloodstream and transported to the liver, where it is further metabolized by hepatic flavin monooxygenase enzymes into trimethylamine-N-oxide (TMAO). nih.gov The GBB to TMA/TMAO pathway is biochemically significant as TMAO has been identified as a pro-atherogenic metabolite, meaning it is associated with the development of atherosclerosis. nih.gov
Additionally, while not directly related to the ethyl ester, studies on the methyl ester of GBB have shown it possesses acetylcholine-like activity, binding to muscarinic receptors and causing vasodilation. nih.gov This suggests that esterified forms of GBB could potentially have distinct biological activities before being hydrolyzed to the parent GBB molecule. nih.gov
| Initial Compound | Metabolic Pathway | Key Metabolites | Location | Biochemical Significance |
| This compound | Hydrolysis | Gamma-Butyrobetaine, Ethanol | Systemic | Releases the direct precursor for L-carnitine synthesis. |
| Gamma-Butyrobetaine | Gut Microbiota Metabolism | Trimethylamine (TMA) | Intestines | Precursor to TMAO. |
| Trimethylamine (TMA) | Hepatic Oxidation | Trimethylamine-N-oxide (TMAO) | Liver | Pro-atherogenic compound. nih.gov |
Physiological and Cellular Mechanisms of Action Involving Gamma Butyrobetaine Ethyl Ester
Putative Signal Transduction Systems Involving Gamma-Butyrobetaine Esters
A theoretical framework proposes the existence of an electron transfer system operating outside the traditional nervous system. researchgate.net This hypothesis stems from the consideration that if signal transmission from nerve fibers to organs is electrical, a corresponding return flow of electrons from the effector cells back to the nervous system would be necessary to complete the electrical circuit. researchgate.net Scientific postulations suggest that gamma-butyrobetaine (GBB) and its ester derivatives, such as gamma-butyrobetaine ethyl ester, could fulfill this role. researchgate.netresearchgate.net
A crucial element for this system's viability is the presence of gamma-butyrobetaine esterase activity, which has been identified in rat blood. researchgate.netresearchgate.net This enzyme would hydrolyze the GBB esters, a key step in the proposed signaling pathway. researchgate.net The conversion of GBB to L-carnitine is facilitated by the enzyme gamma-butyrobetaine dioxygenase, an oxidoreductase that works through the movement of electrons, further highlighting the role of electron transfer in the biochemistry of these molecules. priceplow.com
Research has pointed towards gamma-butyrobetaine esters possessing significant acetylcholine-like, or cholinomimetic, activity. researchgate.netnih.gov This activity is central to their physiological effects, particularly on the cardiovascular system.
Studies have demonstrated that gamma-butyrobetaine esters act as muscarinic receptor agonists. nih.gov Specifically, research on the methylester of GBB (GBB-ME), a close structural analog of the ethyl ester, confirmed its direct binding to transfected human muscarinic acetylcholine (B1216132) receptors (subtypes m1-m5). nih.gov In contrast, gamma-butyrobetaine itself displayed no significant affinity for these receptors. nih.gov
The binding affinity of GBB-ME varies across the different muscarinic receptor subtypes. The observed order of potency is a key indicator of its specific interaction with these receptors. nih.gov
Table 1: Potency Order of Gamma-Butyrobetaine Methyl Ester (GBB-ME) Binding to Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Relative Potency |
| m2 | Highest |
| m5 (B69691) | High |
| m4 | Moderate |
| m1 | Moderate |
| m3 | Lower |
This table is based on research findings demonstrating the differential binding affinity of GBB-ME to muscarinic receptor subtypes, with the order being m2 > m5 ≥ m4 ≥ m1 > m3. nih.gov
Computer modeling further supports these findings, indicating that GBB ethyl ester and acetylcholine share similar binding modes within the active center of acetylcholinesterase. researchgate.net
The cholinergic activity of gamma-butyrobetaine esters translates into tangible effects on the vasculature. The methylester of GBB has been shown to induce endothelium-dependent vasodilation in isolated guinea-pig hearts and to lower blood pressure in anesthetized rats. nih.gov This vasodilation is a direct consequence of its action as a muscarinic agonist. nih.gov
Cholinergic Activity and Muscarinic Receptor Agonism
Modulation of Nitric Oxide (NO) Production and Vasculature
A notable physiological effect of gamma-butyrobetaine is the enhancement of nitric oxide levels. priceplow.commjfitness.au While the complete mechanistic pathway is still under investigation, studies have observed that GBB supplementation can lead to considerable increases in NO concentrations. priceplow.commjfitness.au This elevation in NO contributes directly to vasodilation, the widening of blood vessels, which improves blood flow. priceplow.commjfitness.au
Research has shown that while the drug Mildronate alone does not affect NO levels, it significantly enhances the NO-boosting effects of GBB. mjfitness.au This synergistic action suggests a complex interaction, potentially involving the formation of GBB esters, which are potent cholinomimetics capable of activating endothelial nitric oxide synthase (eNOS) via acetylcholine receptors. researchgate.net The consistent vasodilatory effect of GBB is a distinguishing feature compared to other forms of carnitine. priceplow.com
Interrelationships with Gut Microbiome Metabolism
The gut microbiome plays a critical and obligatory role in the metabolism of dietary L-carnitine, with gamma-Butyrobetaine (γBB) serving as a pivotal intermediate. nih.govcabidigitallibrary.org This metaorganismal pathway involves sequential transformations by different members of the gut microbial community, ultimately leading to the production of metabolites that can have systemic effects. cabidigitallibrary.org
Gut Microbial Conversion of L-Carnitine to Gamma-Butyrobetaine
The initial step in the microbial processing of L-carnitine is its conversion to γBB. cabidigitallibrary.orgtandfonline.com This transformation is performed efficiently by a variety of commensal gut bacteria. cabidigitallibrary.org Studies using isotope tracers in humans have shown that both omnivores and vegans/vegetarians can rapidly convert dietary L-carnitine into γBB, indicating that the capacity for this initial step is widespread. cabidigitallibrary.org The genes encoding the enzymes for this conversion are contained within the cai operon (caiTABCDE), which is prevalent in the human gut. tandfonline.compnas.org Research in mice has demonstrated that γBB is the major gut microbial metabolite formed from dietary L-carnitine, produced at a rate approximately 1,000-fold higher than the subsequent formation of trimethylamine (B31210) (TMA). nih.govnih.govcsuohio.edu
Gamma-Butyrobetaine as an Intermediate in Trimethylamine (TMA) and Trimethylamine-N-oxide (TMAO) Formation
The microbial conversion of γBB to TMA is a diet-inducible trait. cabidigitallibrary.org It is significantly more pronounced in individuals consuming an omnivorous diet or with chronic L-carnitine exposure compared to vegans or vegetarians. cabidigitallibrary.org A specific gene cluster, known as the γ-butyrobetaine utilization (gbu or bbu) gene cluster, has been identified as responsible for this transformation. tandfonline.compnas.org Unlike the widespread cai operon, the gbu gene cluster is found in a limited number of low-abundance gut bacterial species, such as Emergencia timonensis, which has been identified as capable of converting γBB to TMA. cabidigitallibrary.orgtandfonline.com
Table 2: The L-Carnitine to TMAO Pathway via γBB
| Metabolic Step | Substrate | Product | Key Microbial Gene Cluster | Key Bacterial Species Example | Source |
|---|---|---|---|---|---|
| Step 1: Initial Conversion | L-Carnitine | gamma-Butyrobetaine (γBB) | cai operon | Multiple commensal bacteria | cabidigitallibrary.orgtandfonline.compnas.org |
| Step 2: TMA Formation (Rate-Limiting) | gamma-Butyrobetaine (γBB) | Trimethylamine (TMA) | gbu/bbu cluster | Emergencia timonensis | cabidigitallibrary.orgtandfonline.compnas.org |
| Step 3: Host Hepatic Oxidation | Trimethylamine (TMA) | Trimethylamine-N-oxide (TMAO) | Host FMO3 gene | Host Liver Cells | nih.govpnas.org |
Influence of Gamma-Butyrobetaine on Gut Microbial Community Composition and Function
Chronic dietary exposure to γBB can significantly shape the gut microbial ecosystem. nih.govbohrium.com Studies have shown that sustained intake of γBB promotes the development of a functionally distinct microbial community that is optimized for γBB metabolism. nih.govresearchgate.net This functional plasticity means that the gut microbiota adapts to the available substrates. bohrium.com For instance, the abundance of bacteria capable of converting γBB to TMA, such as Emergencia timonensis, is influenced by the levels of γBB in the gut environment. researchgate.net This demonstrates a reciprocal relationship where γBB not only is a product of microbial metabolism but also actively influences the composition and metabolic capacity of the microbial community. nih.govbohrium.com
Systemic Metabolic Regulation
Gamma-Butyrobetaine plays a significant role in systemic metabolism, primarily through its function as a direct precursor in the biosynthesis of L-carnitine, which has profound effects on hepatic energy regulation. nih.govnih.gov
Hepatic Metabolism and Fatty Acid Oxidation
The liver is a primary site for the endogenous synthesis of L-carnitine from γBB. priceplow.comnih.gov This conversion is the final step in L-carnitine biosynthesis and is catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBD), which is present in the liver, kidney, and brain. priceplow.comnih.gov The uptake of γBB into liver cells is an active process mediated by specific transporters, including the organic cation/carnitine transporter 2 (OCTN2). nih.gov
L-carnitine is indispensable for mitochondrial fatty acid oxidation (beta-oxidation). mjfitness.au It acts as a shuttle, facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they are broken down to produce energy in the form of ATP. youtube.comyoutube.com Research in mice with a systemic L-carnitine deficiency due to a defective transporter demonstrated the metabolic impact of γBB. nih.gov In these mice, administration of γBB led to a significant increase in L-carnitine concentrations in the plasma, liver, and other organs. nih.gov This restoration of L-carnitine levels resulted in a marked decrease in the concentration of free fatty acids in the liver, particularly long-chain fatty acids such as palmitic acid and stearic acid. nih.gov This suggests that by serving as a precursor to L-carnitine, γBB can enhance hepatic fatty acid oxidation and may help mitigate the accumulation of lipids in the liver. priceplow.comnih.gov
Table 3: Hepatic Metabolism and Effects of γBB
| Process | Key Molecule/Enzyme | Location | Function/Effect | Source |
|---|---|---|---|---|
| Hepatic Uptake | OCTN2 Transporter | Hepatocyte Membrane | Transports γBB from circulation into liver cells. | nih.gov |
| Carnitine Synthesis | gamma-Butyrobetaine Dioxygenase (BBD) | Liver, Kidney, Brain | Catalyzes the conversion of γBB to L-Carnitine. | priceplow.comnih.gov |
| Fatty Acid Transport | L-Carnitine | Mitochondrial Membrane | Shuttles long-chain fatty acids into mitochondria for oxidation. | mjfitness.auyoutube.com |
| Metabolic Outcome | Reduced Free Fatty Acids | Liver | γBB administration reduces liver FFA concentrations in carnitine-deficient models, indicating enhanced fatty acid oxidation. | nih.gov |
Impact on Carnitine Pool Dynamics
By supplementing with GBB-EE, which is readily converted to GBB, the substrate pool for the BBD enzyme increases. This surplus of GBB drives the biosynthetic pathway forward, leading to a significant elevation in the body's L-carnitine concentrations. mjfitness.auyoutube.com Research indicates that supplementation can substantially increase plasma L-carnitine levels. priceplow.com
The relationship between GBB and L-carnitine is managed by a homeostatic balance. mjfitness.auyoutube.com An increase in GBB levels signals the body to upregulate the conversion to L-carnitine to restore equilibrium. mjfitness.au Conversely, if L-carnitine stores are high, the body may break it down into GBB to maintain this balance. mjfitness.auyoutube.com Supplementing with GBB effectively pushes this balance in favor of L-carnitine synthesis, thereby expanding the total carnitine pool. mjfitness.au
Detailed research findings have quantified the effect of GBB on carnitine levels. For instance, one study observed that consistent supplementation with GBB resulted in an approximate doubling of serum L-carnitine levels over a period of 20 days. mjfitness.au Another study in rats noted that dietary GBB could influence carnitine biosynthesis. nih.gov Furthermore, clinical observations have identified correlations between circulating levels of GBB and L-carnitine in different physiological and pathological states. A study on gastric cancer patients, for example, found significantly higher blood concentrations of both L-carnitine and GBB in male patients compared to healthy controls, suggesting a linked metabolic alteration. mdpi.com
Table 1: Research Findings on the Impact of Gamma-Butyrobetaine on Carnitine Levels
| Study Focus | Subject | Key Finding | Reference |
| L-Carnitine Level Response | Human | Serum L-carnitine levels nearly doubled after 20 days of consistent GBB supplementation. | mjfitness.au |
| Precursor Role | General | GBB supplementation can increase the body's plasma L-Carnitine levels significantly. | priceplow.com |
| Biosynthesis and Metabolism | Rat | Dietary gamma-butyrobetaine reduced carnitine biosynthesis from epsilon-N-trimethyl-L-lysine, likely by affecting transport into tissues. | nih.gov |
| Association in Disease State | Human (Male Gastric Cancer Patients) | Found significantly higher circulating levels of both L-carnitine and GBB compared to the control group. | mdpi.com |
Research on Compounds Modulating Gamma Butyrobetaine Ethyl Ester Pathways
Inhibitors of Gamma-Butyrobetaine Dioxygenase (BBOX)
BBOX is a critical enzyme that catalyzes the conversion of GBB to L-carnitine. nih.gov L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for energy production through beta-oxidation. patsnap.comontosight.ai Inhibitors of BBOX can, therefore, decrease L-carnitine levels, which has therapeutic implications for various conditions. ontosight.ai
Meldonium, with the chemical name 3-(2,2,2-trimethylhydraziniumyl)propionate, is a well-known inhibitor of BBOX. researchgate.net It is a structural analog of GBB. patsnap.commildronate.com The primary mechanism of action for meldonium involves the inhibition of BBOX, which is the final enzyme in the L-carnitine biosynthesis pathway. wikipedia.orgmdpi.com This inhibition leads to a decrease in the body's carnitine levels, which in turn reduces the transport and oxidation of fatty acids. patsnap.comnih.gov
Initially, it was suggested that meldonium was a non-competitive inhibitor; however, further biochemical and crystallographic studies have clarified its role. wikipedia.org Meldonium acts as a competitive inhibitor by binding to the substrate pocket of BBOX, effectively mimicking the natural substrate, GBB. wikipedia.org Research indicates that meldonium is not just an inhibitor but also an alternative substrate for the enzyme. wikipedia.org Its potency as an inhibitor is characterized by a half-maximal inhibitory concentration (IC₅₀) value of approximately 62 micromolar (µM). wikipedia.org By inhibiting BBOX, meldonium shifts the cell's energy metabolism from fatty acid oxidation towards glycolysis, which is a more oxygen-efficient process. patsnap.comwikipedia.org
While meldonium is an established BBOX inhibitor, it is considered relatively poor, necessitating high daily doses in clinical use. nih.govresearchgate.net This has spurred research into the design and synthesis of more potent BBOX inhibitors. Scientists have developed a range of new compounds, including analogs of both GBB and meldonium. nih.govresearchgate.net
These efforts have led to the discovery of novel inhibitors with significantly improved efficacy. nih.govacs.org Some of the newly synthesized compounds exhibit IC₅₀ values in the nanomolar range, representing an improvement of about two orders of magnitude compared to meldonium. nih.govresearchgate.netacs.org The design process for these inhibitors often involves fragment-based lead generation, where small molecular fragments are identified and then optimized to create lead compounds with high binding affinity. nih.gov This approach allows for the development of compounds with tailored properties suitable for further validation. nih.gov
Table 1: Comparison of BBOX Inhibitors
Understanding the precise way inhibitors bind to their target enzymes is fundamental for rational drug design. nih.gov X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of enzyme-inhibitor complexes at atomic resolution. ecancer.orgbiologiachile.clbohrium.com
For BBOX, researchers have successfully solved the crystal structures of the enzyme in complex with various inhibitors, including several newly designed, highly potent ones. nih.govacs.org These structural studies reveal the specific molecular interactions within the enzyme's active site that are responsible for the inhibitors' binding and activity. nih.gov The data obtained from X-ray crystallography provides a detailed map of how inhibitors fit into the substrate pocket, explaining their mechanism of action and paving the way for the design of even more effective and selective compounds. nih.govacs.org For example, atomic coordinates and structure factors for BBOX complexed with six different inhibitors have been deposited in the Protein Data Bank, making this structural information accessible for further research. acs.org
Synthetic Analogs and Derivatives of Gamma-Butyrobetaine Esters
Beyond direct BBOX inhibition, research has also explored the synthesis of various analogs and derivatives of gamma-butyrobetaine and its esters to modulate related metabolic pathways.
Scientists have engaged in the rational design, synthesis, and evaluation of heterocyclic analogs of GBB. nih.govmdpi.comresearchgate.net The synthesis of these compounds often begins with the creation of bromide salts of heterocyclic gamma-butyrobetaine ethyl esters. mdpi.com This is typically achieved by reacting a selected tertiary amine (such as N-methylpyrrolidine, N-methylpiperidine, or pyridine) with ethyl-4-bromobutanoate in acetonitrile (B52724). mdpi.com The resulting crystalline bromide salts of the gamma-butyrobetaine ethyl esters are then isolated. mdpi.com These ester intermediates can subsequently be converted to the final heterocyclic gamma-butyrobetaines through processes like hydrolysis. mdpi.com
These novel compounds have been investigated as potential modulators of metabolic processes, with studies showing their inhibitory potential against enzymes like carnitine acetyltransferase (CAT). nih.govmdpi.com
Structure-activity relationship (SAR) studies are crucial for understanding how a compound's chemical structure influences its biological effects. For GBB analogs, these studies have provided significant insights.
Research on heterocyclic GBB analogs as inhibitors of carnitine acetyltransferase (CAT) has revealed several key SAR principles: nih.govmdpi.comresearchgate.net
Effect of Substituents: The presence of a bulky, hydrophobic substituent at the gamma-position of the butanoic acid chain enhances inhibitory activity. nih.govmdpi.comresearchgate.net
Effect of Esterification: Esterification of the carboxyl group tends to significantly decrease the compound's inhibitory ability. nih.govmdpi.comresearchgate.net
Effect of Polarity: An increase in the polarity of the substituent at the gamma-position also leads to diminished inhibitory effects. nih.govmdpi.comresearchgate.net
In a different line of research, it was found that the methylester of GBB (GBB-ME), but not GBB itself, exhibits acetylcholine-like activity by directly binding to muscarinic receptors. nih.gov This vasodilatory effect was abolished by the acetylcholine (B1216132) receptor antagonist atropine, confirming the mechanism. nih.gov This finding underscores how a simple modification like esterification can dramatically alter the biological target and effect of a GBB derivative.
Table 2: Structure-Activity Relationship Findings for GBB Analogs
Enzymatic Synthesis and Resolution of Gamma-Butyrobetaine Esters
The use of enzymes as biocatalysts for chemical transformations offers significant advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantioselectivity) and milder reaction conditions. nih.gov In the context of gamma-butyrobetaine (GBB) esters, enzymatic pathways are primarily explored for their synthesis and potential resolution, leveraging the catalytic capabilities of hydrolases like lipases and carboxylesterases. epa.govscielo.br These enzymes, which naturally catalyze the hydrolysis of ester bonds, can be employed to reverse this reaction and synthesize esters under specific conditions, such as in non-aqueous media or with minimal water activity. scielo.br
Detailed Research Findings
Research into the enzymatic pathways involving gamma-butyrobetaine esters has focused on both their synthesis via esterification and their hydrolysis, which is a key step in potential enzymatic resolution.
One area of investigation has been the identification and characterization of enzymes capable of acting on GBB esters. Studies have successfully developed assays to detect and measure the activity of GBB-esterase in biological samples. For instance, research using rat blood serum led to the development of a spectrophotometric method for determining GBB-esterase activity. epa.gov In this work, gamma-butyrobetaine 1-naphthyl ester was synthesized as a substrate. The enzymatic hydrolysis of this ester by GBB-esterase releases 1-naphthol, a chromogenic compound that can be quantified to measure the rate of reaction. epa.gov Further investigation combining DEAE Sepharose and affinity chromatography resulted in a 68-fold enrichment of the enzyme, which was subsequently identified as a carboxylesterase. epa.gov This demonstrates that carboxylesterases possess the ability to hydrolyze GBB esters.
Lipases are another major class of enzymes widely utilized for ester synthesis due to their versatility, stability in organic solvents, and broad substrate specificity. scielo.brmdpi.com While specific literature detailing the lipase-catalyzed synthesis of gamma-butyrobetaine ethyl ester is not extensively documented, the principles are well-established from studies on other structurally related esters, such as those of kojic acid. researchgate.net In a typical lipase-catalyzed esterification, a carboxylic acid and an alcohol are reacted in the presence of a lipase (B570770), often in an organic solvent to shift the reaction equilibrium towards synthesis. researchgate.netresearchgate.net
Key parameters influencing the yield and efficiency of such enzymatic syntheses include the choice of enzyme, solvent, temperature, and substrate ratio. mdpi.com For example, in the synthesis of kojic acid esters, lipases from Pseudomonas cepacia and Penicillium camembertii have proven effective. researchgate.net The reaction is commonly carried out in a solvent like acetonitrile at temperatures between 40-50°C. researchgate.net The choice of fatty acid substrate also significantly impacts the yield. researchgate.net Furthermore, the activity of these enzymes can be modulated by the presence of metal ions; for instance, CaCl2 and MnCl2 were found to stimulate Pseudomonas cepacia lipase activity. researchgate.net These findings provide a well-established framework that can be applied to the enzymatic synthesis of this compound.
The operational stability of the enzyme is a critical factor for industrial applications. Studies have shown that immobilized lipases can be reused for multiple reaction cycles, retaining a high percentage of their initial activity, which enhances the cost-effectiveness of the process. researchgate.netresearchgate.net
Below are data tables summarizing key findings from relevant enzymatic studies.
Table 1: Enzymatic Hydrolysis of a Gamma-Butyrobetaine Ester Analog
| Enzyme Source | Identified Enzyme | Substrate | Product Detected | Purpose of Study | Citation |
|---|---|---|---|---|---|
| Rat Blood Serum | Carboxylesterase | Gamma-Butyrobetaine 1-Naphthyl Ester | 1-Naphthol | To develop a spectrophotometric assay for GBB-esterase activity and identify the responsible enzyme. | epa.gov |
Table 2: Representative Conditions for Lipase-Catalyzed Ester Synthesis
| Enzyme Examples | Substrates | Solvent | Temperature | Key Findings | Citation |
|---|---|---|---|---|---|
| Pseudomonas cepacia lipase, Penicillium camembertii lipase | Kojic acid and various fatty acids (e.g., lauric acid, oleic acid) | Acetonitrile | 40-50 °C | Yields are affected by enzyme choice, substrate, and temperature. Metal ions can stimulate or inhibit activity. Lipases show good operational stability for reuse. | researchgate.net |
Future Directions and Emerging Research Avenues for Gamma Butyrobetaine Ethyl Ester
Exploration of Undiscovered Physiological Roles
While GBB is primarily recognized as a pro-carnitine molecule, its physiological influence likely extends beyond this singular function. priceplow.com Future investigations are poised to uncover novel roles for GBB-EEC in various biological processes. One promising area of exploration is its potential impact on cellular signaling pathways independent of carnitine production. The thermogenic effect of GBB, which leads to increased sweating, is a well-known phenomenon, yet the precise molecular mechanisms driving this response remain largely undetermined. priceplow.com Research into how GBB-EEC might influence cellular energy expenditure and heat production could reveal new targets for metabolic research.
Furthermore, the observation that carnitine levels are reduced in individuals with mood disorders suggests a potential link between the GBB/carnitine axis and neurological function. priceplow.com Future studies could explore whether GBB-EEC supplementation can modulate neurotransmitter systems or neuroinflammatory pathways, potentially offering new avenues for supporting mental well-being. The compound's role in fertility for both men and women, as well as its antioxidant properties, also warrant deeper investigation to understand the full spectrum of its physiological activities. priceplow.com
Development of Novel Analytical Probes and Assays
To fully elucidate the multifaceted roles of GBB-EEC, the development of more sophisticated analytical tools is paramount. Currently, methods like liquid chromatography-tandem mass spectrometry are used to quantify GBB. nih.gov However, creating novel analytical probes, such as aptamers or biosensors, could offer more sensitive and specific detection of GBB-EEC and its metabolites in biological samples. nih.gov
These advanced analytical methods would enable researchers to track the compound's absorption, distribution, metabolism, and excretion with greater precision. This, in turn, would facilitate a more detailed understanding of its pharmacokinetics and how it interacts with various tissues and organs. The development of such probes is crucial for moving from broad observations to a mechanistic understanding of GBB-EEC's effects. nih.gov
Mechanistic Elucidation of Cholinergic and Vasodilatory Actions
Intriguing research has highlighted the acetylcholine-like activity of gamma-butyrobetaine methyl ester (GBB-ME), a close relative of GBB-EEC. nih.gov Studies have shown that GBB-ME can induce vasodilation by binding to muscarinic acetylcholine (B1216132) receptors. nih.govresearchgate.net This effect is partially dependent on nitric oxide (NO) synthesis, a key signaling molecule in the cardiovascular system. nih.gov GBB itself has been shown to elevate nitric oxide levels, though the complete pathway is not yet understood. priceplow.com
Future research should focus on definitively characterizing the cholinergic and vasodilatory properties of GBB-EEC itself. This includes identifying the specific receptor subtypes it interacts with and mapping the downstream signaling cascades it activates. Understanding these mechanisms could pave the way for developing GBB-EEC-based strategies for improving blood flow and managing cardiovascular health. fitnessinformant.compriceplow.com
Table 1: Investigated Vasodilatory and Cholinergic Effects
| Compound | Observed Effect | Mechanism | Supporting Evidence |
| Gamma-Butyrobetaine Methyl Ester (GBB-ME) | Dose-dependent decrease in blood pressure and endothelium-dependent vasodilation. nih.gov | Acts as a muscarinic agonist, binding to muscarinic acetylcholine receptors. nih.govresearchgate.net Effects are partially inhibited by NOS inhibitors. nih.gov | In vivo studies in anesthetized rats and in vitro studies on isolated guinea-pig hearts. nih.gov |
| Gamma-Butyrobetaine (GBB) | Increases nitric oxide (NO) levels. priceplow.commjfitness.au | The complete pathway is not fully understood. priceplow.com | Studies have shown significant increases in NO levels with GBB supplementation. mjfitness.au |
Advanced Studies on Gut Microbiome Interactions
The gut microbiome plays a critical role in metabolizing various dietary compounds, and GBB is no exception. Research has demonstrated that gut microbes can convert L-carnitine into GBB, which can then be further metabolized to trimethylamine (B31210) (TMA) and subsequently trimethylamine-N-oxide (TMAO), a compound linked to atherosclerosis. nih.govnih.gov
Future investigations are needed to understand the complex interplay between GBB-EEC, the gut microbiota, and host health. It is crucial to identify the specific bacterial species and enzymatic pathways responsible for the conversion of GBB-EEC to TMA. researchgate.net Moreover, research should explore how dietary interventions or probiotic supplementation could modulate the gut microbiome to favor beneficial metabolic pathways and minimize the production of pro-atherogenic compounds. nih.gov Understanding these interactions is essential for harnessing the potential benefits of GBB-EEC while mitigating any potential risks associated with its microbial metabolism.
Applications in Preclinical Disease Models
The emerging understanding of GBB-EEC's physiological effects opens up exciting possibilities for its application in preclinical models of various diseases. For instance, in a mouse model of juvenile visceral steatosis, a condition characterized by systemic L-carnitine deficiency, administration of GBB led to a significant decrease in liver concentrations of free fatty acids. priceplow.comnih.gov This suggests that GBB-EEC could be a valuable therapeutic strategy for conditions involving impaired carnitine transport or synthesis. nih.gov
Future preclinical studies should explore the efficacy of GBB-EEC in a wider range of disease models, including those for cardiovascular diseases, metabolic disorders, and neurodegenerative conditions. By investigating its effects at the molecular, cellular, and organismal levels in these models, researchers can gain valuable insights into its therapeutic potential and identify promising avenues for clinical translation.
Q & A
Q. What is the biochemical pathway through which gamma-butyrobetaine ethyl ester enhances endogenous L-carnitine synthesis?
this compound (GBB-EEC) acts as a precursor in the final step of L-carnitine biosynthesis. It is converted to L-carnitine via the enzyme gamma-butyrobetaine dioxygenase (BBOX) in the liver and kidneys . This enzymatic process requires iron and ascorbic acid as cofactors, and it bypasses potential impurities (e.g., D-carnitine) associated with synthetic L-carnitine supplements . Researchers should validate BBOX activity in target tissues using spectrophotometric assays (e.g., hydrolysis of GBB-ester derivatives) and monitor carnitine levels via HPLC or LC-MS .
Q. How does the oral bioavailability of this compound compare to L-carnitine in preclinical models?
Preclinical studies indicate that this compound achieves higher systemic carnitine levels than oral L-carnitine due to its resistance to intestinal degradation. For example, rodent models showed 60–78% increases in serum carnitine with GBB-EEC supplementation, compared to 14–20% absorption for L-carnitine . To replicate these findings, use stable isotope tracing (e.g., deuterated GBB-EEC) and compare tissue-specific carnitine accumulation via mass spectrometry. Control for dietary carnitine intake to isolate endogenous synthesis effects .
Q. What experimental models are appropriate for studying this compound’s role in lipid metabolism?
Use in vitro hepatocyte cultures to assess fatty acid oxidation rates (e.g., via radiolabeled palmitate assays) and in vivo models with carnitine-deficient diets to mimic human metabolic conditions. Rodent studies with induced fatty liver disease demonstrated GBB-EEC’s ability to reduce hepatic free fatty acids by enhancing mitochondrial β-oxidation . For human relevance, pair these with ex vivo analyses of skeletal muscle biopsies to quantify carnitine-dependent transport kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions between human and rodent data on this compound’s thermogenic effects?
Human trials report excessive sweating at high doses (75 mg/kg), while rodent studies show no such effects . To address this discrepancy:
- Conduct dose-response studies in human subjects with controlled thermoregulatory measurements (e.g., infrared thermography, sweat rate quantification).
- Investigate interspecies differences in BBOX expression using qPCR and Western blotting across tissues .
- Evaluate whether thermogenesis is linked to nitric oxide (NO) pathways, as GBB-EEC enhances vasodilation in rodents .
Q. What methodological considerations are critical for assessing this compound’s safety in long-term studies?
- Toxicology : Monitor plasma and tissue carnitine levels to avoid hypercarnitinemia, which may induce muscle weakness or arrhythmias. Use LC-MS for precise quantification .
- Enzyme kinetics : Measure BBOX activity in liver homogenates to ensure no saturation or inhibition occurs at elevated GBB-EEC doses .
- Human trials : Start with low doses (50 mg/day) and escalate gradually, as seen in infant safety studies where 73 mg doses showed no adverse effects .
Q. How does this compound interact with other carnitine biosynthesis precursors (e.g., trimethyllysine)?
Competitive inhibition assays reveal that trimethyllysine and GBB-EEC share overlapping enzymatic pathways but differ in tissue-specific utilization. For example, renal BBOX shows higher affinity for GBB-EEC than hepatic isoforms . To study this:
- Use kinetic assays (e.g., Michaelis-Menten plots) with purified BBOX isoforms.
- Apply tracer studies with dual-labeled precursors (e.g., ¹³C-trimethyllysine and ²H-GBB-EEC) to map pathway dominance in vivo .
Data Contradiction Analysis
Q. Why do some studies report minimal fat-loss effects of this compound despite elevated carnitine levels?
Discrepancies may arise from:
- Methodological flaws : Inadequate control of dietary fat intake or physical activity in human trials.
- Tissue specificity : Carnitine accumulation in non-target tissues (e.g., heart vs. skeletal muscle) .
- Dosage : Subthreshold GBB-EEC doses (<20 mg/day) fail to activate β-oxidation sufficiently. Resolution : Conduct meta-analyses of dose-dependent outcomes and use PET-CT imaging to quantify real-time fatty acid utilization in adipose tissue .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
